Hydrodolasetron is the primary active metabolite of dolasetron, a 5-HT3 receptor antagonist. [, , , , , , , , , ] Hydrodolasetron is responsible for the majority of the pharmacological activity of dolasetron. [, , , , , , , , , ] It acts as a potent and selective competitive inhibitor of the 5-HT3 receptor, exhibiting negligible affinity for other receptors. []
Hydrodolasetron is synthesized from dolasetron mesylate, which is derived from the parent compound, dolasetron. The classification of hydrodolasetron falls under the category of antiemetics, specifically targeting the 5-HT3 receptors in the central nervous system. This classification is crucial as it defines its therapeutic use in managing nausea and vomiting.
The synthesis of hydrodolasetron typically involves the following steps:
The detailed reaction mechanism involves forming a stable intermediate that subsequently undergoes further transformations to yield hydrodolasetron.
Hydrodolasetron's molecular formula is CHNOS. Its molecular structure features a complex arrangement that includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial configuration and electronic properties.
Hydrodolasetron undergoes various chemical reactions that are significant for its pharmacological activity:
These reactions are critical for understanding both its therapeutic effects and potential side effects.
The mechanism of action for hydrodolasetron involves:
Pharmacokinetic studies indicate that hydrodolasetron has a rapid onset of action, making it effective for acute management of nausea.
Hydrodolasetron exhibits several key physical and chemical properties:
These properties are essential for formulating hydrodolasetron into pharmaceutical preparations.
Hydrodolasetron is primarily used in clinical settings for:
Research continues into its potential applications in treating other types of nausea, such as that induced by motion sickness or vestibular disorders.
Hydrodolasetron (C₁₉H₂₂N₂O₃) is the primary active metabolite of the prodrug dolasetron mesylate. Its molecular weight is 326.39 g/mol, and it features a complex stereochemistry with two chiral centers, allowing for four possible stereoisomers [7]. The biologically active form is the (S)(-)-enantiomer, which exhibits significantly higher binding affinity for 5-HT₃ receptors compared to its (R)(+)-counterpart [4] [7]. The core structure consists of an indole carboxylate moiety linked to a quinolizidine ring system, conferring both lipophilic and hydrophilic properties essential for crossing biological membranes and binding to target receptors [10].
Key physicochemical properties include:
Table 1: Molecular Properties of Hydrodolasetron
Property | Value | Source |
---|---|---|
Empirical Formula | C₁₉H₂₂N₂O₃ | [7] |
Molecular Weight | 326.39 g/mol | [7] |
Active Stereoisomer | (S)-(-)-Hydrodolasetron | [4] |
Plasma Protein Binding | 70–77% | [10] |
Volume of Distribution | 5.8 L/kg | [10] |
Hydrodolasetron is a highly selective and competitive antagonist of serotonin 5-HT₃ receptors, with an IC₅₀ of 0.29 nM against the 5-HT₃ₐ receptor subtype [7]. These receptors belong to the Cys-loop superfamily of ligand-gated ion channels, permitting cation influx (primarily Na⁺ and K⁺) upon serotonin binding [9]. The antagonism occurs through reversible binding to the serotonin recognition site, preventing receptor activation and subsequent vagal nerve signaling in the gastrointestinal tract and chemoreceptor trigger zone (CTZ) of the brainstem [2] [5].
Pharmacodynamic distinctions from other 5-HT₃ antagonists include:
Table 2: Comparative 5-HT₃ Receptor Binding Affinities
Compound | IC₅₀ (nM) | Relative Binding Affinity |
---|---|---|
Hydrodolasetron | 0.29 | 1x (Reference) |
Dolasetron (prodrug) | 69.0 | ~238-fold lower |
Ondansetron | 8.9 | ~31-fold lower |
Granisetron | 2.5 | ~9-fold lower |
Data derived from in vitro receptor binding assays [7] [5]
Dolasetron mesylate functions as a prodrug, requiring biotransformation to hydrodolasetron for therapeutic activity. This conversion occurs via carbonyl reductase enzymes, which rapidly reduce the ketone group in dolasetron to a hydroxyl group, forming the active metabolite [10] [3]. The process exhibits near-complete conversion, with plasma concentrations of the parent prodrug becoming undetectable within hours of administration [10].
Metabolic characteristics:
Table 3: Pharmacokinetic Parameters of Dolasetron-to-Hydrodolasetron Conversion
Parameter | Value | Notes |
---|---|---|
Bioavailability (Oral) | ~75% | As hydrodolasetron |
Time to Peak Concentration (Tₘₐₓ) | ~1 hour | Post-dolasetron administration |
Metabolic Half-life (t₁/₂) | 7–8.1 hours | Prolonged in severe renal impairment |
Primary Elimination Route | Renal (61% unchanged) | Feces (33%) as metabolites |
Impact of patient factors:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7